molecular formula C14H8ClNO3 B6405363 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261955-87-6

4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6405363
CAS RN: 1261955-87-6
M. Wt: 273.67 g/mol
InChI Key: DTTOYSQFCWRXJB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid (4-CPCBA) is an important organic compound that has a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 286.56 g/mol and a melting point of 158-160°C. 4-CPCBA is used in the synthesis of other compounds, in the manufacture of pharmaceuticals, and in the production of dyes and pigments. It also has potential applications in biochemistry and medicine.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has many potential applications in scientific research. It is used in the synthesis of other compounds, such as 4-chloro-3-cyanophenyl-2-hydroxybenzamide, which is used as an intermediate in the synthesis of a variety of pharmaceuticals. It is also used in the synthesis of dyes and pigments, such as the blue pigment cobalt blue, which is used in paints, inks, and other applications. In addition, 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has potential applications in biochemistry and medicine. It has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme tyrosinase. Tyrosinase is involved in the production of melanin in skin cells, and the inhibition of this enzyme may lead to a decrease in skin pigmentation. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has been shown to bind to tyrosinase, and to inhibit its activity in a dose-dependent manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It is also thought to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its high purity and its availability. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is a relatively unstable compound, and it can be degraded by light, heat, and oxygen. In addition, it is toxic and should be handled with caution.

Future Directions

There are many potential future directions for research on 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%. Further studies could be done to elucidate its mechanism of action, and to explore its potential applications in biochemistry and medicine. It could also be studied as a potential inhibitor of other enzymes, and as a potential therapeutic agent for various diseases. Additionally, its potential antioxidant and anti-inflammatory properties could be explored. Finally, further research could be done to improve the synthesis methods of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%, in order to increase its availability and reduce its cost.

Synthesis Methods

4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% can be synthesized in a laboratory using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-cyanophenol and p-toluenesulfonic acid in the presence of a mineral acid catalyst. The reaction is typically carried out at temperatures between 80-100°C, and yields a product with a purity of 95%. Other methods of synthesis include the reaction of 4-chloro-3-cyanophenol with benzoyl chloride, and the reaction of 4-chloro-3-cyanophenol with ethyl chloroacetate.

properties

IUPAC Name

4-(4-chloro-3-cyanophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)9-1-3-11(14(18)19)13(17)6-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTOYSQFCWRXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690766
Record name 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-87-6
Record name 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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